molecular formula C6H12ClN B2978038 Spiro[2.3]hexan-4-amine hydrochloride CAS No. 2306264-06-0

Spiro[2.3]hexan-4-amine hydrochloride

Cat. No.: B2978038
CAS No.: 2306264-06-0
M. Wt: 133.62
InChI Key: MHLQMZGIWAMUHR-UHFFFAOYSA-N
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Description

Spiro[2.3]hexan-4-amine hydrochloride is a chemical compound characterized by a unique spirocyclic structure. The spirocyclic framework consists of a cyclopropane ring fused to a cyclohexane ring, with an amine group attached to the fourth carbon of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.3]hexan-4-amine hydrochloride typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for nucleophilic substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while nucleophilic substitution can produce a wide range of substituted amines .

Mechanism of Action

The mechanism of action of spiro[2.3]hexan-4-amine hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the spirocyclic structure. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spiro[2.3]hexan-4-amine hydrochloride include other spirocyclic amines, such as spiro[2.4]heptan-4-amine and spiro[3.3]heptan-4-amine .

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties compared to other spirocyclic amines. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

spiro[2.3]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-5-1-2-6(5)3-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBHOKRYKIVSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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